molecular formula C13H18N4 B1645418 2-(4-Isopropylpiperazin-1-yl)isonicotinonitrile

2-(4-Isopropylpiperazin-1-yl)isonicotinonitrile

Cat. No.: B1645418
M. Wt: 230.31 g/mol
InChI Key: ZUVNOPFZEAWVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropylpiperazin-1-yl)isonicotinonitrile is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)pyridine-4-carbonitrile

InChI

InChI=1S/C13H18N4/c1-11(2)16-5-7-17(8-6-16)13-9-12(10-14)3-4-15-13/h3-4,9,11H,5-8H2,1-2H3

InChI Key

ZUVNOPFZEAWVCM-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C2=NC=CC(=C2)C#N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-piperazin-1-yl-isonicotinonitrile (10 g, 53 mmol), glacial acetic acid (4.26 ml, 4.5 g, 74.4 mmol, 1.4 equiv) and acetone (4.29 ml, 3.39 g, 58 mmol, 1.1 equiv) in anhydrous dichloromethane was added sodium triacetoxyborohydride (13.5 g, 63.8 mmol, 1.2 equiv). The reaction was stirred overnight, then an aqueous solution of 1 N NaOH solution was added (150 ml) and the mixture was extracted once with dichloromethane, then twice with a solution of 10% methanol/dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Purification of the residue by flash column chromatography (5% methanol/CH2Cl2 grading to 10% methanol/CH2Cl2) provided the desired product (6.52 g, 59%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.26 mL
Type
reactant
Reaction Step One
Quantity
4.29 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

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